N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 941964-16-5
VCID: VC4826857
InChI: InChI=1S/C16H19N3O3S/c1-11-12(6-4-7-13(11)19(21)22)16(20)17-10-14(18(2)3)15-8-5-9-23-15/h4-9,14H,10H2,1-3H3,(H,17,20)
SMILES: CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=CS2)N(C)C
Molecular Formula: C16H19N3O3S
Molecular Weight: 333.41

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide

CAS No.: 941964-16-5

Cat. No.: VC4826857

Molecular Formula: C16H19N3O3S

Molecular Weight: 333.41

* For research use only. Not for human or veterinary use.

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide - 941964-16-5

Specification

CAS No. 941964-16-5
Molecular Formula C16H19N3O3S
Molecular Weight 333.41
IUPAC Name N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-methyl-3-nitrobenzamide
Standard InChI InChI=1S/C16H19N3O3S/c1-11-12(6-4-7-13(11)19(21)22)16(20)17-10-14(18(2)3)15-8-5-9-23-15/h4-9,14H,10H2,1-3H3,(H,17,20)
Standard InChI Key DOTVZMRXEDKYRS-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=CS2)N(C)C

Introduction

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide is a synthetic organic compound of interest due to its structural complexity and potential applications in medicinal chemistry. This compound belongs to the class of benzamide derivatives, featuring a nitrobenzamide core functionalized with a dimethylamino group and a thiophene ring. Its unique molecular architecture suggests potential utility in pharmacological and biochemical research.

Synthesis and Characterization

3.1 Synthesis

The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions:

  • Formation of the Nitrobenzamide Core: The starting material, 2-methyl-3-nitrobenzoic acid, undergoes amidation using appropriate reagents such as thionyl chloride or carbodiimides.

  • Functionalization with Thiophene and Dimethylamino Groups: The addition of thiophene and dimethylamino moieties is achieved through alkylation or nucleophilic substitution reactions.

3.2 Characterization Techniques

The compound's structure can be confirmed using various spectroscopic and analytical methods:

  • NMR Spectroscopy: Proton (1H^1H) and Carbon (13C^{13}C) NMR provide detailed insights into its molecular framework.

  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Highlights functional groups like NO2-NO_2, C=O-C=O, and NH-NH.

  • X-ray Crystallography: Provides precise three-dimensional structural data.

Computational Studies

Molecular docking and computational simulations can predict the binding affinity of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide to biological targets:

  • Docking studies may reveal interactions with enzymes or receptors, such as kinases or GPCRs.

  • ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling can assess its drug-likeness and safety profile.

Challenges and Future Directions

6.1 Challenges

  • Limited experimental data on the compound's pharmacokinetics and toxicity.

  • Complex synthesis requiring optimization for scalability.

6.2 Future Research

  • Investigate its biological activity through in vitro and in vivo studies.

  • Explore structure-activity relationships (SAR) by modifying substituents on the benzamide core.

  • Develop derivatives with enhanced solubility or target specificity.

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